molecular formula C27H43N3O6 B13839893 8,15,22-Trioxo-24-phenyl-23-oxa-7,14,21-triazatetracosanoic Acid Methyl Ester

8,15,22-Trioxo-24-phenyl-23-oxa-7,14,21-triazatetracosanoic Acid Methyl Ester

Cat. No.: B13839893
M. Wt: 505.6 g/mol
InChI Key: SBBYDWPVRRSFFL-UHFFFAOYSA-N
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Description

8,15,22-Trioxo-24-phenyl-23-oxa-7,14,21-triazatetracosanoic Acid Methyl Ester is a complex organic compound with the molecular formula C27H43N3O6 and a molecular weight of 505.647 g/mol . This compound is characterized by its unique structure, which includes multiple amide and ester functional groups, as well as a phenyl ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,15,22-Trioxo-24-phenyl-23-oxa-7,14,21-triazatetracosanoic Acid Methyl Ester typically involves the stepwise formation of amide bonds between hexanoic acid derivatives and subsequent esterification reactions. The general synthetic route includes:

    Formation of Amide Bonds: The initial steps involve the reaction of hexanoic acid derivatives with amines to form amide bonds. This is usually carried out under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8,15,22-Trioxo-24-phenyl-23-oxa-7,14,21-triazatetracosanoic Acid Methyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation: The phenyl ring can undergo oxidation reactions to form phenolic derivatives.

    Substitution: The amide and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like KMnO4 or H2O2.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: Hexanoic acid derivatives and amines.

    Oxidation: Phenolic derivatives.

    Substitution: New amide or ester derivatives.

Scientific Research Applications

8,15,22-Trioxo-24-phenyl-23-oxa-7,14,21-triazatetracosanoic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 8,15,22-Trioxo-24-phenyl-23-oxa-7,14,21-triazatetracosanoic Acid Methyl Ester is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,15,22-Trioxo-24-phenyl-23-oxa-7,14,21-triazatetracosanoic Acid Methyl Ester is unique due to its specific arrangement of functional groups and its phenyl ring, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 6-[6-[6-(phenylmethoxycarbonylamino)hexanoylamino]hexanoylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N3O6/c1-35-26(33)18-10-5-12-20-29-24(31)16-8-3-11-19-28-25(32)17-9-4-13-21-30-27(34)36-22-23-14-6-2-7-15-23/h2,6-7,14-15H,3-5,8-13,16-22H2,1H3,(H,28,32)(H,29,31)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBYDWPVRRSFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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